N-(戊-2-基)苯胺

描述

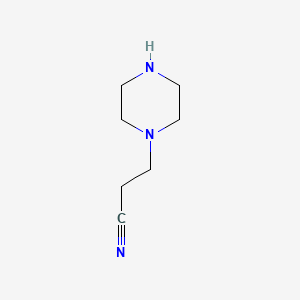

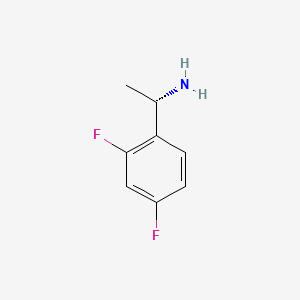

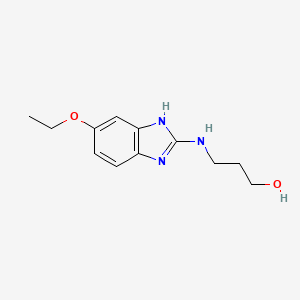

“N-(pentan-2-yl)aniline” is a chemical compound with the CAS Number: 2716-62-3 . It has a molecular weight of 163.26 . The compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of “N-(pentan-2-yl)aniline” derivatives involves modifying aniline monomers with various characteristics . This allows for the study of the effect of the substituent on the respective polymer . A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative, 2-(1-methylbut-2-en-1-yl)aniline, were synthesized and characterized .Molecular Structure Analysis

The structures and composition of the polymers synthesized were confirmed by elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .Chemical Reactions Analysis

The polymers exist in protonated emeraldine forms . The surface morphology of the resulting polymers changed from a heterogeneous hierarchical to spherical structure upon changing the substituent in the aniline monomers .Physical And Chemical Properties Analysis

“N-(pentan-2-yl)aniline” is soluble in common organic solvents, so it can be used to make films . It has unique properties such as redox activity, acid–base properties, electronic and ionic conductivity, and high general stability and thermal stability .科学研究应用

绿色化学和催化

徐丹倩(2011年)的研究展示了N-(戊-2-基)苯胺衍生物在合成广泛使用的除草剂苯嘧啶中的应用。通过使用酸性离子液体作为催化剂,这项研究突出了一种绿色化学方法,强调了N-(戊-2-基)苯胺衍生物在开发环保催化过程中的重要性。能够多次重复使用催化剂而不会显著降低活性为可持续工业应用提供了一个有前途的途径Xu Dan-qian, 2011。

先进材料和聚合

在材料科学领域,郭等人(2005年)探索了苯胺在十二烷基硫酸钠(SDS)微胶束存在下的电化学聚合。这项研究揭示了N-(戊-2-基)苯胺衍生物可以影响聚合过程,影响聚苯胺膜的催化效率和形态。发现加入正戊醇可以调节膜中纳米颗粒的大小,表明N-(戊-2-基)苯胺衍生物在调节导电聚合物的特性以满足特定应用方面起着至关重要的作用Guo et al., 2005。

有机合成和化学反应

清水等人(2021年)的研究通过开发一种用于合成1-(杂)芳基-2,2,2-三氯乙醇的新型催化过程展示了N-(戊-2-基)苯胺衍生物的合成多功能性。利用钯催化剂与N-(戊-2-基)苯胺衍生的N-杂环卡宾配体,这项工作为创造生物活性化合物开辟了新的途径,突显了该化合物在促进复杂有机转化中的重要性Shimizu et al., 2021。

环境化学和除草剂研究

Kpagh等人(2016年)的研究聚焦于苯嘧啶的环境行为,这是N-(戊-2-基)苯胺的衍生物,研究了其在土壤中的吸附动力学。这项研究为苯嘧啶的环境命运提供了关键见解,说明了N-(戊-2-基)苯胺衍生物在农业实践中的更广泛影响以及其对水污染的潜在影响Kpagh et al., 2016。

安全和危害

The safety data sheet for “N-(pentan-2-yl)aniline” indicates that it is a combustible liquid . It may cause an allergic skin reaction and serious eye damage . It may cause drowsiness or dizziness and is suspected of causing genetic defects and cancer . It is toxic if swallowed, in contact with skin, or if inhaled .

未来方向

The results of the studies showed the prospects of using thin polymer films in the design of chemical sensors . There is a significant potential of PANI application in medicine and heterogeneous catalysis . One of the ways to overcome the low solubility of PANI involves the functionalization of PANI that makes it possible to increase the solubility while retaining many of its important properties .

属性

IUPAC Name |

N-pentan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-7-10(2)12-11-8-5-4-6-9-11/h4-6,8-10,12H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULIKQJHXKLBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334306 | |

| Record name | N-(pentan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pentan-2-yl)aniline | |

CAS RN |

2716-62-3 | |

| Record name | N-(pentan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。